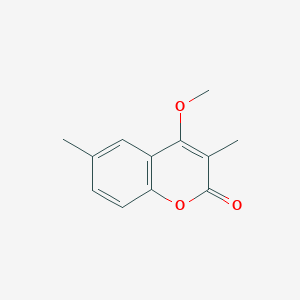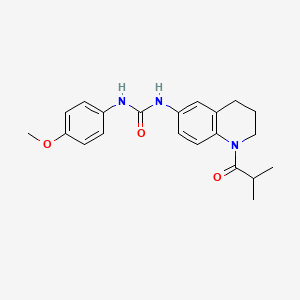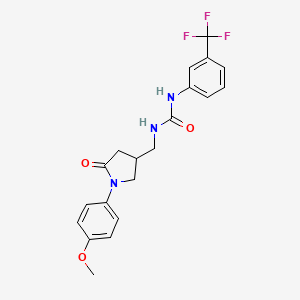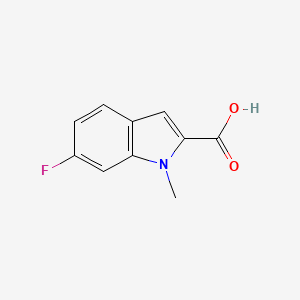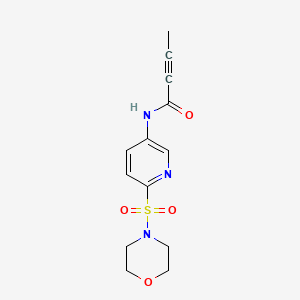
N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis Methods
The compound's involvement in the Diels–Alder reaction showcases its reactivity, providing a pathway to synthesize pyridine derivatives through cycloaddition reactions. This process highlights the compound's utility in creating complex molecular structures, which could be beneficial in pharmaceutical and materials science research (Baydar et al., 1979).
Synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives further illustrates the compound's versatility in chemical synthesis. The reaction with morpholine under Thorpe-Zieler cyclization conditions leads to the formation of novel pyridine and pyrimidine frameworks, indicating its potential in designing new heterocyclic compounds with varied biological activities (Soliman et al., 2003).
The compound's application in the synthesis of Schiff base complexes for corrosion inhibition on mild steel demonstrates its industrial relevance. The formation of cadmium(II) Schiff base complexes and their successful application in corrosion protection underline the compound's potential in material science and engineering applications (Das et al., 2017).
Potential Biological and Environmental Applications
Anticonvulsant activity research involving related morpholine derivatives indicates the broader chemical family's relevance in medical research, particularly in the search for new therapeutic agents against epilepsy. The design, synthesis, and evaluation of new hybrid compounds derived from morpholine frameworks highlight the potential for discovering novel anticonvulsant drugs (Kamiński et al., 2015).
The antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus further emphasize the compound's relevance in developing new antimicrobial agents. This research provides insight into the structure-activity relationship and the potential for these compounds to address various microbial threats (Bektaş et al., 2012).
Insecticidal activity studies on pyridine derivatives, including morpholine-linked structures, suggest applications in agriculture and pest control. The synthesis and evaluation of these compounds against specific pests demonstrate their potential utility in developing new, more effective insecticides (Bakhite et al., 2014).
Propiedades
IUPAC Name |
N-(6-morpholin-4-ylsulfonylpyridin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-2-3-12(17)15-11-4-5-13(14-10-11)21(18,19)16-6-8-20-9-7-16/h4-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIRTQXKDDEHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-8-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2731952.png)
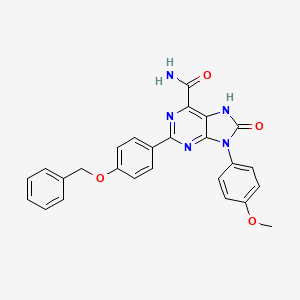
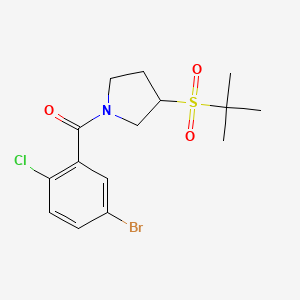
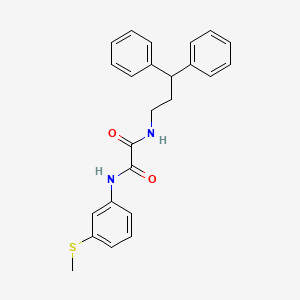
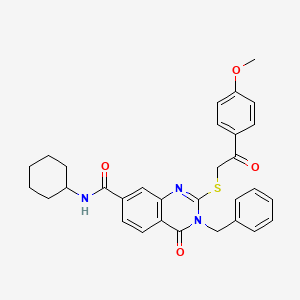
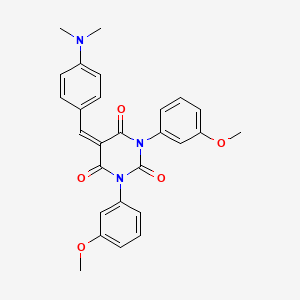
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2731964.png)
![6-Methyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731965.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731968.png)
